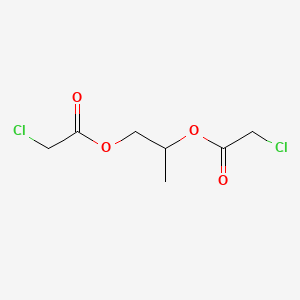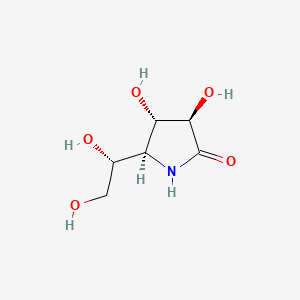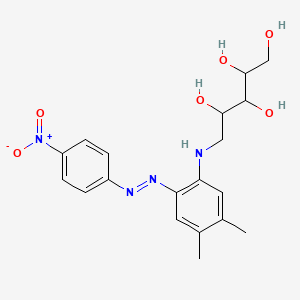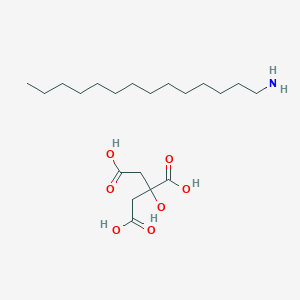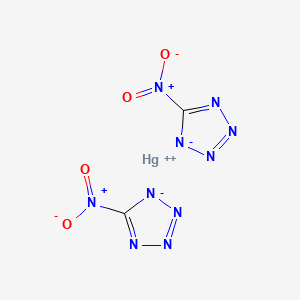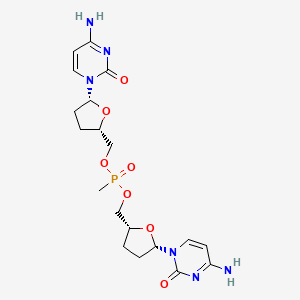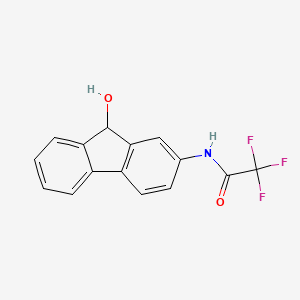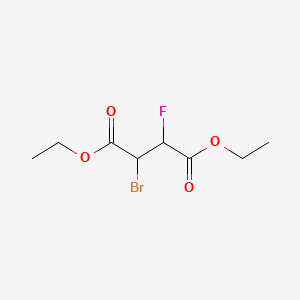
Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-bromo-3-fluorosuccinate is an organic compound with the molecular formula C8H12BrFO4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by bromine and fluorine atoms, and the carboxyl groups are esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-fluorosuccinate can be synthesized through a multi-step process. One common method involves the bromination and fluorination of diethyl succinate. The reaction typically starts with the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step is followed by the fluorination of the resulting diethyl 2-bromosuccinate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure higher yields and better control over reaction conditions. The use of tubular reactors for diazotization reactions, as well as advanced debromination techniques, can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-bromo-3-fluorosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl succinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-3-fluorosuccinate derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield diethyl 2-iodo-3-fluorosuccinate, while reduction reactions can produce diethyl succinate .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-bromo-3-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl 2-bromo-3-fluorosuccinate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing succinic acid derivatives that can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-bromo-3-chlorosuccinate
- Diethyl 2-bromo-3-iodosuccinate
- Diethyl 2-fluoro-3-chlorosuccinate
Uniqueness
Diethyl 2-bromo-3-fluorosuccinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
685-80-3 |
|---|---|
Molekularformel |
C8H12BrFO4 |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
diethyl 2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
GGXJBZZXMDFAST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






